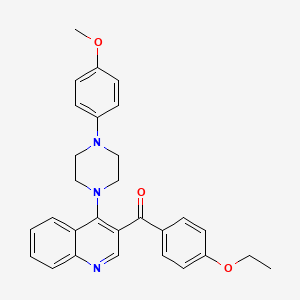

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone

Description

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone is a complex organic compound that features a quinoline core, a piperazine ring, and substituted phenyl groups

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22/h4-15,20H,3,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUIPXVKTZQFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

Substitution on Phenyl Groups: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, often using ethyl and methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing drugs targeting neurological disorders, given its potential interactions with neurotransmitter receptors.

Biological Studies: The compound can be used to study the binding interactions with various enzymes and receptors, aiding in the understanding of biochemical pathways.

Industrial Applications: It can be used in the development of new materials with specific electronic or photonic properties.

Mécanisme D'action

The mechanism of action of (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group, making them structurally similar.

Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core.

Uniqueness

(4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of both ethoxy and methoxy groups, along with the piperazine and quinoline moieties, allows for diverse interactions with biological targets, making it a versatile compound for drug development.

Activité Biologique

The compound (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone , often referred to as a quinoline derivative, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.51 g/mol. Its structure includes a quinoline moiety, piperazine ring, and ethoxy and methoxy substituents, which may influence its pharmacological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains.

- Anticancer Properties : Quinoline derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Neuropharmacological Effects : The piperazine component suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.

The biological activity of (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.

- DNA Interaction : Some quinoline derivatives interact with DNA, potentially stabilizing enzyme-DNA complexes and affecting replication processes.

- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) demonstrated that related quinoline compounds exhibited significant antimicrobial activity against various pathogens. The presence of methoxy groups was associated with enhanced activity due to increased lipophilicity and improved membrane penetration.

Anticancer Research

In a comparative study on the anticancer effects of quinoline derivatives, it was found that compounds similar to (4-Ethoxyphenyl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)methanone displayed cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Neuropharmacological Studies

Research has indicated that piperazine-containing compounds can act as serotonin receptor modulators. A study highlighted the potential of these derivatives in treating anxiety disorders by modulating serotonin pathways.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.